molecular formula C23H28N2O3S B2458160 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 942003-11-4

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2458160
M. Wt: 412.55
InChI Key: RHGLLZZUMAWIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compounds with the structure “N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-…” are versatile materials used in scientific research1. Their unique properties make them suitable for various applications, including drug discovery, material synthesis, and catalysis12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds are available for purchase from chemical suppliers, suggesting that they can be synthesized in a laboratory setting3.



Molecular Structure Analysis

The molecular structure of these compounds is complex, featuring a tetrahydroquinoline ring attached to various functional groups456. The exact structure would depend on the specific compound .



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, given its complex structure, it’s likely that it can participate in a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their exact structure. For example, the compound “N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide” has a molecular weight of 336.4354.


Scientific Research Applications

Synthetic Chemistry Applications

A study by Bunce et al. (2012) highlights the role of tetrahydroisoquinolines, including compounds related to the specified chemical, in synthesizing potential drug analogs. This research outlines an approach to synthesize tetrahydronaphthalenes and extends methods to prepare heterocyclic systems, which are crucial in treating diseases like cancer, hepatitis C, CNS disorders, and psychosis. The synthetic pathway involves the use of sulfonamides and demonstrates the feasibility of generating complex structures for pharmacological applications (Bunce, Cain, & Cooper, 2012).

Biochemical Research

Hidaka et al. (1984) describe isoquinolinesulfonamides as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This study reveals the molecular mechanisms by which isoquinolinesulfonamides act, offering insights into the biochemical pathways they influence. Such inhibitors are critical for understanding cell signaling and could be instrumental in developing treatments for diseases involving aberrant protein kinase activity (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Drug Development

Research by Akbaba et al. (2014) explores the carbonic anhydrase inhibitory properties of novel sulfonamide derivatives, including structures related to the specified chemical. This study evaluates the potential of these compounds in designing inhibitors for enzyme targets, indicating their application in therapeutic agent development. Such inhibitors can play a significant role in treating conditions like glaucoma, epilepsy, and certain types of edema (Akbaba, Akıncıoğlu, Göçer, Göksu, Gülçin, & Supuran, 2014).

Safety And Hazards

The safety and hazards associated with these compounds are not clear from the available information. However, like all chemicals, they should be handled with care to avoid potential risks.


properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-16(2)15-25-22-11-9-20(13-19(22)8-12-23(25)26)24-29(27,28)21-10-7-17-5-3-4-6-18(17)14-21/h7,9-11,13-14,16,24H,3-6,8,12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGLLZZUMAWIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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